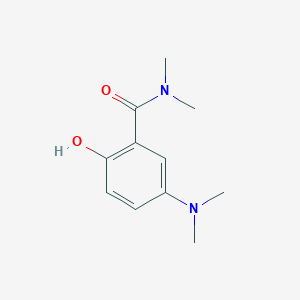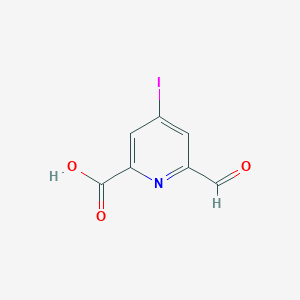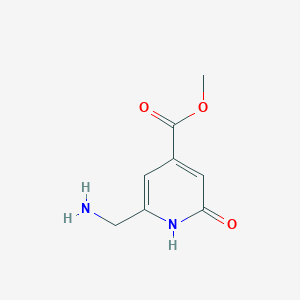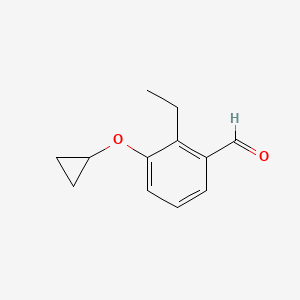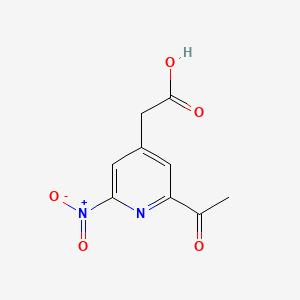
2-(Cyclopropylmethyl)-5-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)-5-ethylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 5-ethylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
5-ethylphenol+cyclopropylmethyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-ethylquinone.
Reduction: Formation of cyclohexylmethyl-ethylphenol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)-5-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)-5-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylmethyl)-4-ethylphenol
- 2-(Cyclopropylmethyl)-5-methylphenol
- 2-(Cyclopropylmethyl)-5-isopropylphenol
Uniqueness
2-(Cyclopropylmethyl)-5-ethylphenol is unique due to the specific positioning of the cyclopropylmethyl and ethyl groups on the phenol ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-5-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-9-5-6-11(12(13)8-9)7-10-3-4-10/h5-6,8,10,13H,2-4,7H2,1H3 |
InChI-Schlüssel |
YJQPBUZQBILCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



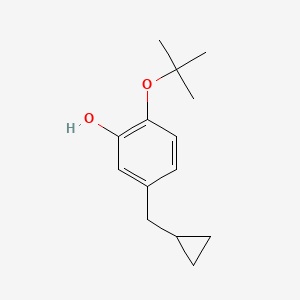


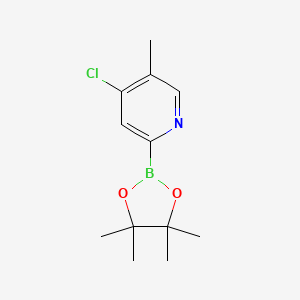
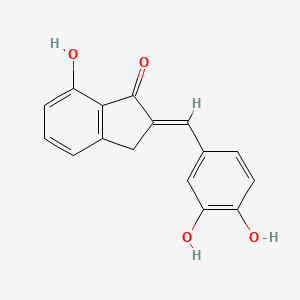
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
